molecular formula C12H9NO4 B2380728 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid CAS No. 777917-71-2

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid

Cat. No.: B2380728
CAS No.: 777917-71-2
M. Wt: 231.207
InChI Key: TWVJGLZSSWZXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid is an organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a pyrrole ring fused with a phenylacetic acid moiety, making it a valuable intermediate in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid typically involves the reaction of maleic anhydride with phenylacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cyclooxygenase, which plays a crucial role in the biosynthesis of prostaglandins. This inhibition leads to anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid stands out due to its unique structural features, which confer distinct reactivity and biological activity. Its phenylacetic acid moiety enhances its potential for pharmaceutical applications, making it a valuable compound in drug development .

Properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-9-6-7-10(15)13(9)11(12(16)17)8-4-2-1-3-5-8/h1-7,11H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVJGLZSSWZXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.